molecular formula C7H3BrCl2O B3045946 2-Bromo-4-chlorobenzoyl chloride CAS No. 116779-74-9

2-Bromo-4-chlorobenzoyl chloride

Cat. No. B3045946
CAS RN: 116779-74-9
M. Wt: 253.9 g/mol
InChI Key: MZMZIXOCJASTPY-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzoyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as BCBC and has the chemical formula C7H3BrClO.

Scientific Research Applications

1. Synthesis and Crystal Structure

2-Bromo-4-chlorobenzoyl chloride has been used in the synthesis of complex organic compounds. For instance, the synthesis of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide involved 2-chlorobenzoyl chloride and showcased the crystal structure with inclined chlorophenyl rings to reduce electronic repulsion (Akinboye et al., 2008).

2. Role in Photoreduction Reactions

Research has explored the role of compounds like 2-Bromo-4-chlorobenzoyl chloride in photoreduction reactions. One study showed that the HCl-catalyzed photoreduction of 4-bromonitrobenzene formed 4-bromonitrosobenzene and 4-bromo-2-chloroaniline (Wubbels et al., 1988).

3. Packing Preferences in Solid Solutions

The isomeric compounds including 2-bromo-4-chlorobenzoyl chloride show different crystal packing preferences. Research demonstrated the formation of solid solutions and the influence of halogen bonds on their structure and stability (Pramanik et al., 2017).

4. Analytical Chemistry Applications

2-Bromo-4-chlorobenzoyl chloride is used in analytical methods for determining bromide in various samples. A study described a method involving derivatization of bromide for gas chromatography–mass spectrometry analysis (Mishra et al., 2001).

5. Influence on Nucleophilic Aromatic Substitution Reactions

This compound plays a role in understanding the effects of leaving groups on nucleophilic aromatic substitution reactions, as studied in the context of 4-chlorobenzoyl-CoA dehalogenase (Crooks & Copley, 1993).

6. Titrimetric Determination in Organic Chemistry

Bromine chloride, closely related to 2-bromo-4-chlorobenzoyl chloride, has been utilized in titrimetric methods for determining various organic compounds. This showcases its utility in precise quantitative analysis (Verma et al., 1978).

7. Molecular Conformational Structures

Studies have investigated the molecular structures and conformational behavior of related compounds, which helps in understanding the behavior of 2-bromo-4-chlorobenzoyl chloride at the molecular level (Johansen et al., 2013).

properties

IUPAC Name

2-bromo-4-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZIXOCJASTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612225
Record name 2-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorobenzoyl chloride

CAS RN

116779-74-9
Record name 2-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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